![molecular formula C13H21N B3114340 (3-Phenylbutyl)(propan-2-yl)amine CAS No. 200885-80-9](/img/structure/B3114340.png)
(3-Phenylbutyl)(propan-2-yl)amine
Overview
Description
“(3-Phenylbutyl)(propan-2-yl)amine” is a chemical compound with the molecular formula C13H21N . It is offered by various chemical suppliers.
Synthesis Analysis
The synthesis of amines like “(3-Phenylbutyl)(propan-2-yl)amine” can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Molecular Structure Analysis
The molecular structure of “(3-Phenylbutyl)(propan-2-yl)amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass is 191.167399674 .
Chemical Reactions Analysis
Amines, including “(3-Phenylbutyl)(propan-2-yl)amine”, can participate in a variety of chemical reactions. For instance, they can undergo SN2 reactions with alkyl halides, leading to the formation of alkylamines .
Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They can engage in hydrogen bonding, which influences their boiling points and solubilities . Amines of low molar mass are quite soluble in water .
Scientific Research Applications
- Application : Researchers have employed immobilized whole-cell biocatalysts with ®-transaminase activity to synthesize novel disubstituted 1-phenylpropan-2-amines directly from prochiral ketones. The ®-enantiomers can be produced with high conversion and enantiomeric excess (ee), while the (S)-enantiomers are selectively obtained through kinetic resolution .
Enzymatic Synthesis of 1-(3′,4′-Disubstituted Phenyl)propan-2-amines
Mechanism of Action
Target of Action
The primary targets of (3-Phenylbutyl)(propan-2-yl)amine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in protein digestion and other vital biological processes.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially affecting the processes they are involved in.
Future Directions
properties
IUPAC Name |
3-phenyl-N-propan-2-ylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(2)14-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCHPVTEGLGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylbutyl)(propan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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